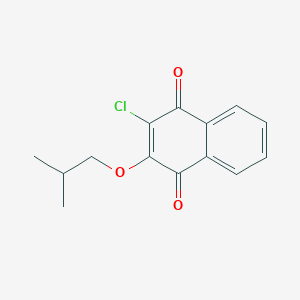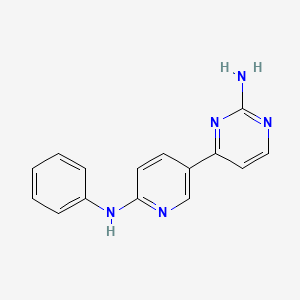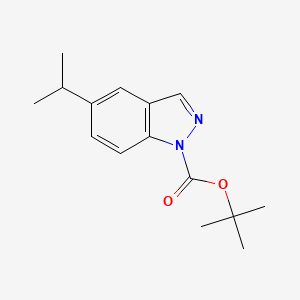![molecular formula C14H23NO2Si B11856220 Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- CAS No. 917470-54-3](/img/structure/B11856220.png)
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a benzamide structure. The TBDMS group is commonly used in organic synthesis as a protecting group for alcohols and amines due to its stability under various reaction conditions. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions, leading to the formation of silanols.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: Nucleophiles such as fluoride ions (from TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism by which N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide exerts its effects is primarily through the protection of hydroxyl and amine groups. The TBDMS group forms a stable silyl ether linkage, which can be selectively cleaved under mild conditions using fluoride ions. This selective protection and deprotection allow for the controlled synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylating agent for the protection of alcohols and amines.
(3-Bromopropoxy)-tert-butyldimethylsilane: Another silyl ether used in organic synthesis.
Uniqueness
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide is unique due to its specific combination of a benzamide structure with a TBDMS protecting group. This combination allows for selective reactions and transformations that are not possible with other silyl ethers. Its stability and reactivity make it a valuable compound in various synthetic applications.
Eigenschaften
CAS-Nummer |
917470-54-3 |
|---|---|
Molekularformel |
C14H23NO2Si |
Molekulargewicht |
265.42 g/mol |
IUPAC-Name |
N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzamide |
InChI |
InChI=1S/C14H23NO2Si/c1-11-7-9-12(10-8-11)13(16)15-17-18(5,6)14(2,3)4/h7-10H,1-6H3,(H,15,16) |
InChI-Schlüssel |
FLQKKQHARDJHCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)



![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)



![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)


![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)
